6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
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Overview
Description
6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a piperidine moiety, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives.
Introduction of the Piperidine Moiety: This step involves the alkylation of the benzofuran core with a piperidine derivative under basic conditions.
Addition of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzofuran core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: It can be studied for its potential effects on biological systems, including its interaction with specific receptors or enzymes.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their pharmaceutical and biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have been explored for their potential as CDK2 inhibitors and show unique biological activities.
Uniqueness
6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is unique due to its combination of a benzofuran core, a piperidine moiety, and multiple methoxy groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C25H29NO6 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2E)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H29NO6/c1-15-7-5-6-10-26(15)14-18-19(27)9-8-17-23(28)20(32-24(17)18)11-16-12-21(29-2)25(31-4)22(13-16)30-3/h8-9,11-13,15,27H,5-7,10,14H2,1-4H3/b20-11+ |
InChI Key |
UAOOACARZZJCKB-RGVLZGJSSA-N |
Isomeric SMILES |
CC1CCCCN1CC2=C(C=CC3=C2O/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/C3=O)O |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=C(C(=C4)OC)OC)OC)C3=O)O |
Origin of Product |
United States |
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